N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Overview
Description
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: is used in various scientific research applications, including:
Safety and Hazards
Preparation Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: can be compared with similar compounds such as N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide . The latter has a similar structure but includes an additional methylsulfonyl group, which may confer different chemical properties and reactivity . The uniqueness of This compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKPLLNAQEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403042 | |
Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123343-99-7 | |
Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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